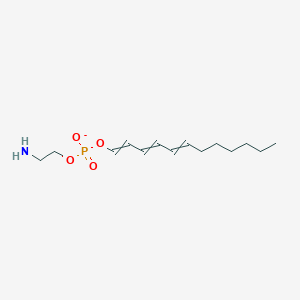![molecular formula C13H7N5O2 B14602490 8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one CAS No. 58712-68-8](/img/structure/B14602490.png)
8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one is a complex heterocyclic compound that features a unique combination of tetrazole and benzopyrano-pyridinone structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a tetrazole derivative, followed by cyclization with a benzopyrano-pyridinone precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions on the tetrazole ring or the benzopyrano-pyridinone structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized tetrazole derivatives, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research
Medicine: Its unique structure and potential biological activities suggest it could be developed into therapeutic agents for various diseases
Industry: The compound’s properties may be exploited in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5H-furo 3′,2′ : 6,7benzopyrano[3,4-c]pyridin-5-ones : These compounds have a similar benzopyrano-pyridinone structure but differ in the specific arrangement of rings .
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound shares the tetrazole ring but has a different core structure.
Uniqueness
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one is unique due to its specific combination of tetrazole and benzopyrano-pyridinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
58712-68-8 |
|---|---|
Molecular Formula |
C13H7N5O2 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
8-(2H-tetrazol-5-yl)chromeno[3,2-c]pyridin-10-one |
InChI |
InChI=1S/C13H7N5O2/c19-12-8-5-7(13-15-17-18-16-13)1-2-10(8)20-11-3-4-14-6-9(11)12/h1-6H,(H,15,16,17,18) |
InChI Key |
VWTDEAYDGRDYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NNN=N3)C(=O)C4=C(O2)C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


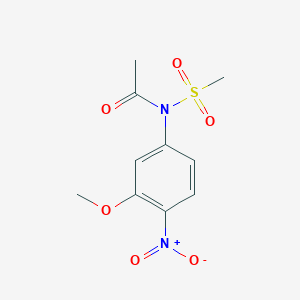


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
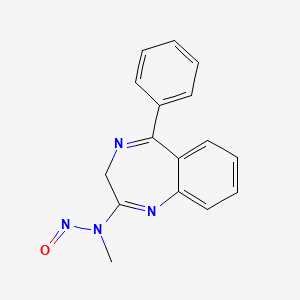
![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)

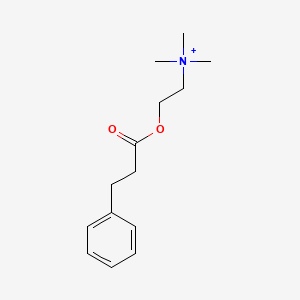

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

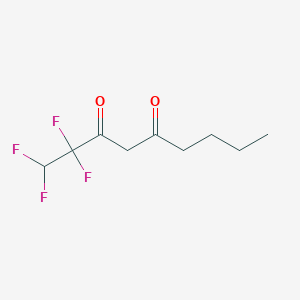
![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
